N-(pentan-2-yl)morpholine-4-carboxamide
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Overview
Description
N-(pentan-2-yl)morpholine-4-carboxamide: is a chemical compound known for its diverse applications in scientific research and industry. It is characterized by a morpholine ring substituted with a pentan-2-yl group and a carboxamide functional group. This compound is often utilized in various chemical reactions and has shown potential in biological and medicinal research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(pentan-2-yl)morpholine-4-carboxamide typically involves the reaction of morpholine with a suitable carboxylic acid derivative. One common method is the reaction of morpholine with pentan-2-yl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated reactors and continuous flow systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions: N-(pentan-2-yl)morpholine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxamide group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Corresponding amines or alcohols.
Substitution: Various substituted morpholine derivatives.
Scientific Research Applications
Chemistry: N-(pentan-2-yl)morpholine-4-carboxamide is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. It has shown promise in inhibiting specific enzymes involved in metabolic pathways .
Medicine: The compound is being investigated for its potential therapeutic applications, particularly in the treatment of diseases where enzyme inhibition is a viable strategy .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as a reagent in various chemical processes .
Mechanism of Action
The mechanism of action of N-(pentan-2-yl)morpholine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes. The compound binds to the active site of the enzyme, inhibiting its activity and thereby affecting the metabolic pathway it regulates. This inhibition can lead to various biological effects, depending on the enzyme targeted .
Comparison with Similar Compounds
- N-(propan-2-yl)morpholine-4-carboxamide
- N-(butan-2-yl)morpholine-4-carboxamide
- N-(hexan-2-yl)morpholine-4-carboxamide
Comparison: N-(pentan-2-yl)morpholine-4-carboxamide is unique due to its specific pentan-2-yl substitution, which can influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different binding affinities and selectivities towards enzymes, making it a valuable tool in research and industrial applications .
Properties
Molecular Formula |
C10H20N2O2 |
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Molecular Weight |
200.28 g/mol |
IUPAC Name |
N-pentan-2-ylmorpholine-4-carboxamide |
InChI |
InChI=1S/C10H20N2O2/c1-3-4-9(2)11-10(13)12-5-7-14-8-6-12/h9H,3-8H2,1-2H3,(H,11,13) |
InChI Key |
WPLKUJXCYRULBR-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C)NC(=O)N1CCOCC1 |
Origin of Product |
United States |
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